molecular formula C23H25N7O2 B2685783 (E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 578753-76-1

(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Numéro de catalogue: B2685783
Numéro CAS: 578753-76-1
Poids moléculaire: 431.5
Clé InChI: CECJVADONCSHQW-MZJWZYIUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H25N7O2 and its molecular weight is 431.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound belonging to the pyrroloquinoxaline family, which has garnered attention for its potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Pyrrolo[2,3-b]quinoxaline derivatives have been shown to exhibit significant biological activities primarily through their interactions with various kinases. The compound under study demonstrates low nanomolar affinity towards Eph kinases in vitro, indicating a strong potential as a selective kinase inhibitor. This selectivity is crucial as it allows for targeted therapeutic effects while minimizing off-target interactions that can lead to adverse effects .

1. Kinase Inhibition

Research has indicated that compounds similar to this compound can effectively inhibit various kinases involved in critical signaling pathways. For instance:

  • Eph Kinases: These are implicated in processes such as cell migration and angiogenesis. The compound shows promising inhibitory activity against Eph kinases, which could be beneficial in cancer therapy.
  • Phosphodiesterase 4B (PDE4B): Some derivatives demonstrated over 90% inhibition at concentrations around 30 µM, suggesting potential applications in treating inflammatory diseases like asthma and COPD .

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrroloquinoxaline derivatives has been explored in the context of cytokine storms associated with viral infections, such as COVID-19. The ability to modulate inflammatory responses positions these compounds as candidates for therapeutic interventions during viral pandemics .

Data Table: Biological Activity Summary

Biological Activity Effect Concentration Reference
Eph Kinase InhibitionLow nanomolar affinityNot specified
PDE4B Inhibition>90% inhibition30 µM
Anti-inflammatory EffectsModulation of cytokine signalingNot specified

Case Study 1: Kinase Selectivity

A study investigating the selectivity of pyrroloquinoxaline derivatives revealed that certain modifications to the molecular structure could enhance selectivity towards specific kinases while reducing activity against others. This highlights the importance of structural optimization in developing effective therapeutics based on this scaffold .

Case Study 2: In Vivo Efficacy

In vivo studies have demonstrated that related compounds exhibit favorable pharmacokinetic properties when administered via inhalation routes, improving lung function in rodent models of pulmonary inflammation. These findings suggest that this compound could be developed into an effective treatment for respiratory conditions .

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps, including the formation of the pyrroloquinoxaline core and subsequent functionalization to introduce the isopropoxy and pyridine moieties. The structural complexity of this compound allows for a diverse range of interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrroloquinoxaline derivatives, including the compound . Research indicates that derivatives of this class can inhibit key signaling pathways involved in tumor growth and proliferation. For instance, compounds similar to (E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinoxaline derivatives are known to exhibit activity against a range of bacterial strains, suggesting that this compound may possess similar properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria .

Antidiabetic Effects

Emerging research suggests that compounds within this chemical class may influence glucose metabolism and insulin sensitivity. The structural features of this compound could potentially enhance glucose uptake in muscle cells, thereby presenting a novel approach to managing diabetes .

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxic effects on ovarian cancer cell lines with IC50 values indicating potency.
Antimicrobial PropertiesExhibited broad-spectrum activity against several bacterial strains, confirming its potential as an antimicrobial agent.
Antidiabetic EffectsShowed promise in enhancing insulin sensitivity in preclinical models, suggesting applicability in diabetes management.

Propriétés

IUPAC Name

2-amino-N-(3-propan-2-yloxypropyl)-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2/c1-15(2)32-12-6-11-26-23(31)19-20-22(29-18-9-4-3-8-17(18)28-20)30(21(19)24)27-14-16-7-5-10-25-13-16/h3-5,7-10,13-15H,6,11-12,24H2,1-2H3,(H,26,31)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECJVADONCSHQW-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CN=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CN=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.